2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylic acid
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Overview
Description
2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylic acid is a boronic acid derivative commonly used in organic synthesis and medicinal chemistry. This compound features a pyrimidine ring substituted with a boronate ester, making it a valuable intermediate in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methylpyrimidine-4-carboxylic acid.
Borylation Reaction: The key step involves the borylation of the pyrimidine ring. This is achieved using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (such as Pd(dppf)Cl2) and a base (like potassium acetate) under inert conditions.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high reproducibility and efficiency.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form the corresponding boronic acid or reduction to yield the borane derivative.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH), or cesium carbonate (Cs2CO3).
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Conditions: Reactions are typically performed under inert atmosphere (argon or nitrogen) at temperatures ranging from room temperature to 100°C.
Major Products:
Biaryl Compounds: The primary products of Suzuki-Miyaura reactions.
Boronic Acids and Boranes: Products of oxidation and reduction reactions, respectively.
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of conjugated polymers and other advanced materials.
Biology and Medicine:
Drug Development: Serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting kinases and other enzymes.
Diagnostic Tools: Utilized in the development of fluorescent probes and imaging agents.
Industry:
Catalysis: Acts as a ligand in various catalytic processes.
Electronics: Used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronate ester group facilitates the formation of carbon-carbon bonds by undergoing transmetalation with palladium complexes. This process involves the transfer of the boron-bound aryl group to the palladium center, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are largely dependent on the specific application and the nature of the reactants used in the coupling reactions.
Comparison with Similar Compounds
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: A closely related compound with similar reactivity.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylic acid: Another boronic acid derivative used in similar cross-coupling reactions.
Uniqueness: 2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and the types of products formed in cross-coupling reactions. Its structure allows for selective functionalization, making it a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4/c1-7-14-6-8(9(15-7)10(16)17)13-18-11(2,3)12(4,5)19-13/h6H,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHDYHPGJGJBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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